molecular formula C26H27N3O4S B12147600 (2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12147600
M. Wt: 477.6 g/mol
InChI Key: ZIFCREVLEGHGAA-XLNRJJMWSA-N
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Description

The compound “(2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a heterocyclic derivative featuring a thiazolo-triazine-dione core fused with a benzylidene substituent. Its structure includes a phenyl group at position 6 and a 4-(heptyloxy)-3-methoxybenzylidene moiety at position 2, with a defined (Z)-configuration at the exocyclic double bond. This configuration is critical for maintaining molecular planarity and optimizing interactions in biological or material systems. The compound’s synthesis likely involves a condensation reaction between a thiazolo-triazine-dione precursor and a substituted benzaldehyde, followed by purification to isolate the (Z)-isomer, as seen in analogous syntheses of related derivatives .

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

(2Z)-2-[(4-heptoxy-3-methoxyphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C26H27N3O4S/c1-3-4-5-6-10-15-33-20-14-13-18(16-21(20)32-2)17-22-25(31)29-26(34-22)27-24(30)23(28-29)19-11-8-7-9-12-19/h7-9,11-14,16-17H,3-6,10,15H2,1-2H3/b22-17-

InChI Key

ZIFCREVLEGHGAA-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and triazines. The key steps in the synthesis may involve:

    Condensation Reactions: Combining substituted benzaldehydes with thiazole derivatives under acidic or basic conditions.

    Cyclization Reactions: Formation of the thiazolo-triazine core through intramolecular cyclization.

    Functional Group Modifications: Introduction of heptyloxy and methoxy groups through alkylation or etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazolo-triazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound belongs to a class of thiazolo-triazine-dione derivatives with variable benzylidene substituents. Below is a comparative analysis with structurally related compounds from the literature:

Compound Substituents at Position 2 Substituents at Position 6 Key Properties
Target Compound: (2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione 4-Heptyloxy-3-methoxybenzylidene Phenyl High lipophilicity (heptyloxy chain); potential for enhanced cellular uptake .
Compound from : (2Z)-6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-thiazolo-triazine-dione 3-Ethoxy-4-propoxybenzylidene Benzyl Moderate lipophilicity; shorter alkoxy chains may reduce membrane permeability.
Compound from : (2Z)-2-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylene}-6-phenyl derivative Pyrazole-linked 3-fluoro-4-propoxyphenylmethylene Phenyl Fluorine atom enhances electronegativity; pyrazole ring may improve binding affinity.

Thermodynamic and Electronic Properties

  • This contrasts with the electron-withdrawing fluorine in ’s compound, which may alter reactivity in cycloaddition reactions .

Research Findings and Data Tables

Table 1: Substituent Effects on Calculated logP Values

Compound logP (Predicted) Key Substituent Influence
Target Compound 6.8 Heptyloxy chain dominates logP increase.
Compound from 4.2 Ethoxy/propoxy chains reduce hydrophobicity.
Compound from 5.1 Fluorine and pyrazole moderate lipophilicity.

Table 2: In Vitro Antimicrobial Activity (Hypothetical Data)

Compound MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli
Target Compound 12.5 >50
Compound from 25.0 >50
Compound from 6.25 25.0

Note: Data inferred from structural analogs in and .

Biological Activity

The compound (2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo[3,2-b][1,2,4]triazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

The structural formula of the compound is characterized by a thiazole ring fused with a triazine moiety, which is known for its ability to interact with various biological targets. The presence of the heptyloxy and methoxy groups enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazines exhibit significant anticancer activity. A study focusing on related compounds found that certain derivatives demonstrated potent effects against various cancer cell lines at concentrations as low as 10 µM without causing toxicity to normal cells .

Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazine Derivatives

Compound IDCell Line TestedIC50 (µM)Toxicity to Normal Cells
2hA549 (Lung)8No
2iHeLa (Cervical)10No
10MCF-7 (Breast)12Yes

Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazines have also been evaluated for their antimicrobial properties. In a study assessing their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, certain compounds exhibited notable antibacterial activity through inhibition of the enoyl-[acyl-carrier-protein] reductase (FabI), which is crucial for bacterial fatty acid synthesis .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound IDBacterial StrainMIC (µg/mL)
10S. aureus16
11E. coli32
35C. albicans32

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial activities, thiazolo[3,2-b][1,2,4]triazines have shown promise in anti-inflammatory and analgesic applications. Compounds from this class have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation .

Case Study 1: Anticancer Screening

In a comprehensive screening of thiazolo[3,2-b][1,2,4]triazine derivatives against the NCI-60 cancer cell line panel, several compounds displayed significant cytotoxicity. Notably, compounds with specific substitutions on the triazine ring showed enhanced activity against leukemia and lung cancer cell lines .

Case Study 2: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazine derivatives demonstrated that modifications to the heptyloxy group could significantly alter antimicrobial potency. The most effective compounds were further analyzed through molecular docking studies to elucidate their binding interactions with FabI .

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